2-(4-Chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine;hydrochloride
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Overview
Description
2-(4-Chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. These compounds are characterized by a phenyl group attached to a propane chain. The presence of a chlorine atom on the phenyl ring and the isochromenylmethyl group makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 3,4-dihydro-1H-isochromene.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Reduction: The intermediate is then subjected to reduction conditions to form the desired ethanamine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical agent, depending on its biological activity and therapeutic potential.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethanamine: Lacks the isochromenylmethyl group.
N-(3,4-Dihydro-1H-isochromen-8-ylmethyl)ethanamine: Lacks the chlorophenyl group.
Uniqueness
The presence of both the 4-chlorophenyl and isochromenylmethyl groups in 2-(4-Chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine;hydrochloride makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-6-4-14(5-7-17)8-10-20-12-16-3-1-2-15-9-11-21-13-18(15)16;/h1-7,20H,8-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUOFQRYIVIVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=C2CNCCC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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